MCPB-ethyl ester

Descripción

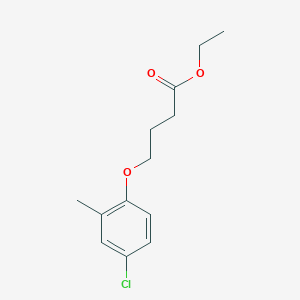

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKARWLGLZGMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058287 | |

| Record name | MCPB ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-70-6 | |

| Record name | MCPB ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MCPB-ethyl ester chemical structure and properties

An In-Depth Technical Guide to MCPB-Ethyl Ester: Properties, Synthesis, and Analysis

Introduction: A Phenoxy Herbicide Profile

This compound, identified by its CAS Number 10443-70-6, is a selective, systemic herbicide belonging to the phenoxybutyric chemical class.[1] As a derivative of its parent acid, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), this compound is primarily utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural settings, including cereal crops and pastures.[2] Its efficacy stems from its action as a synthetic auxin, a plant growth regulator that disrupts normal development in susceptible species.[2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies pertinent to this compound.

Chemical Identity and Structure Elucidation

The unique identity of this compound is defined by its specific molecular structure and is cataloged under various chemical identifiers. A clear understanding of its structure is fundamental to comprehending its chemical behavior and biological activity.

Core Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 4-(4-chloro-2-methylphenoxy)butanoate | [1][5][6] |

| CAS Number | 10443-70-6 | [3][5][6] |

| Molecular Formula | C13H17ClO3 | [3][5][6] |

| Molecular Weight | 256.73 g/mol | [5][6] |

| InChI | InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | [4][5][6] |

| SMILES | CCOC(=O)CCCOc1ccc(Cl)cc1C | [5] |

| Synonyms | MCPBE, Ethyl 4-(4-chloro-2-methylphenoxy)butyrate, 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester | [3][4][6][7] |

Molecular Structure

The structure of this compound features a phenoxy ring substituted with chlorine and a methyl group, linked via an ether bond to a butyrate ethyl ester chain. This configuration is crucial for its herbicidal activity.

Caption: Simplified mechanism of action pathway for this compound.

Analytical Methodologies

Accurate quantification of this compound in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and research. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

Sample Preparation and Extraction

Due to its chemical nature, a multi-step extraction and cleanup process is required to isolate this compound from complex matrices like soil or water. The parent acid, MCPB, is often analyzed concurrently.

Protocol: Extraction of Phenoxy Herbicides from Soil

This protocol is a generalized workflow based on established methods for phenoxy acid analysis.

[8][9]1. Sample Homogenization: Weigh 10 g of a soil sample into a 50-mL centrifuge tube. 2. Extraction Solvent Addition: Add 20 mL of acetonitrile containing 1% acetic acid. The acidic condition ensures the protonation of any hydrolyzed MCPB acid, improving its extraction efficiency. 3. Mechanical Shaking: Vigorously shake the tube for 30 minutes on a mechanical shaker to ensure thorough mixing and extraction. 4. Salting Out (QuEChERS approach): Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous phase of the soil. 5. Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid soil particles from the acetonitrile supernatant. 6. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 8 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). 7. Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and centrifuge at 4000 rpm for 5 minutes. 8. Final Preparation: The resulting supernatant is now ready for analysis. An aliquot can be taken, solvent-exchanged if necessary, and injected into the GC-MS or LC-MS/MS system.

Caption: Experimental workflow for soil sample analysis.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing ethyl esters. M[10]CPB-ethyl ester is sufficiently volatile and thermally stable for GC analysis. A nonpolar column (e.g., DB-5ms) is typically used for separation. MS detection provides high selectivity and sensitivity, with quantification performed using selected ion monitoring (SIM) mode.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing the parent acid, MCPB, and can also detect the ester. Reversed-phase chromatography is used for separation, and detection by MS/MS in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and specificity, minimizing matrix interference.

[8]### 7.0 Environmental Fate and Toxicology

The environmental impact of this compound is primarily related to its persistence and the behavior of its main degradation product, MCPB acid.

-

Hydrolysis: In soil and water, this compound is expected to undergo hydrolysis to form MCPB acid and ethanol. The rate of this process is dependent on pH and temperature.

-

Degradation: The parent acid, MCPB, is then subject to microbial degradation in the soil. T[11]he degradation pathway can involve the conversion to MCPA (4-chloro-2-methylphenoxy acetic acid), another active herbicide. *[11] Toxicology: As a member of the phenoxy herbicide class, high levels of exposure can be associated with irritation. T[6]he primary concern in its use is the potential impact on non-target broadleaf plants and aquatic ecosystems. Regulatory guidelines for its application must be strictly followed to minimize environmental risk.

Conclusion

This compound is an effective and widely used phenoxy herbicide. Its utility is grounded in its specific chemical structure, which allows for foliar uptake and subsequent conversion to the active synthetic auxin, MCPB. A thorough understanding of its physicochemical properties is essential for developing stable formulations and predicting its environmental fate. Furthermore, robust analytical methods, primarily based on chromatography coupled with mass spectrometry, are critical for monitoring its presence in various matrices and ensuring its safe and effective use in modern agriculture.

References

-

LookChem. (n.d.). Cas 10443-70-6, this compound. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). MCPB-ethyl data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25286, MCPB-ethyl. Retrieved from [Link]

-

LookChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 10443-70-6). Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7207, Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]

-

Gutermann, W. H., & Lisk, D. J. (1965). Rapid Method for MCP in Soil by Electron Affinity Determination of 2-Chloroethyl Ester. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Pacific Northwest Pest Management Handbooks. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]

-

Putrawan, I. D. G. A., et al. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences, 154, 01010. Retrieved from [Link]

-

Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California, Agriculture and Natural Resources. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4481146A - Process for the preparation of an ethyl ester.

-

Moreland, D. E. (1980). Mechanisms of action of herbicides. Annual Review of Plant Physiology, 31, 597-638. Retrieved from [Link]

-

Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. MOST Wiedzy. Retrieved from [Link]

-

Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(4), 423-429. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 3. Cas 10443-70-6,this compound | lookchem [lookchem.com]

- 4. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 10443-70-6 | LGC Standards [lgcstandards.com]

- 6. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate | 10443-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

MCPB-ethyl ester mechanism of action in plants

An In-Depth Technical Guide to the Mechanism of Action of MCPB-ethyl ester in Plants

Introduction: The Pro-Herbicide Strategy

This compound belongs to the phenoxyalkanoic acid class of herbicides, a group renowned for its selective control of broadleaf weeds in various agricultural settings.[1] Unlike its more famous counterpart, 2,4-D, this compound is not directly phytotoxic. Instead, it functions as a pro-herbicide, requiring metabolic activation within the target plant to exert its herbicidal effects. This bioactivation is the cornerstone of its selectivity, allowing it to be used safely in crops that are otherwise susceptible to phenoxyacetic acid herbicides. This guide provides a detailed exploration of the molecular journey of this compound, from its initial application to its ultimate disruption of plant growth regulation.

Part 1: Bioactivation Cascade - From Inert Ester to Active Auxin

The herbicidal activity of this compound is entirely dependent on a two-step metabolic conversion process within the plant.

-

Ester Hydrolysis: The initial and rapid step is the hydrolysis of the ethyl ester group. This reaction is catalyzed by non-specific esterase enzymes present in plant tissues, converting this compound into its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). This conversion is generally not a rate-limiting step and occurs in both susceptible and tolerant species.

-

Beta-Oxidation: The Key to Selectivity: The crucial activation step is the conversion of MCPB to (4-chloro-2-methylphenoxy)acetic acid (MCPA) via the β-oxidation pathway.[2][3] This metabolic process, primarily known for breaking down fatty acids in peroxisomes, involves the sequential removal of two-carbon units from the carboxylic acid chain.[4][5][6] Many broadleaf weeds possess the necessary enzymatic machinery to efficiently carry out this β-oxidation of MCPB, leading to the accumulation of the highly phytotoxic MCPA.[7] Conversely, many tolerant crops, particularly legumes like peas, lack the specific enzymes required to perform this conversion effectively.[2] This differential metabolic capability is the biochemical basis for the selectivity of MCPB-based herbicides.[8]

Caption: Bioactivation pathway of this compound to the active herbicide MCPA.

Part 2: The Molecular Hijacking of Auxin Signaling

Once converted, MCPA functions as a synthetic auxin, mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA).[9] This mimicry allows it to hijack the core auxin signaling pathway, leading to a cascade of events that result in uncontrolled and disorganized growth, ultimately causing the death of susceptible plants.[7][10]

The central auxin signaling pathway involves three key protein families:[11]

-

TIR1/AFB Receptors: These are F-box proteins that act as auxin receptors.[12][13]

-

Aux/IAA Repressors: These proteins bind to and inhibit transcription factors.[14][15]

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin (or MCPA), Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off.[11][15] When MCPA is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins.[12][15] This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome.[13][14] The removal of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a wide range of genes involved in cell division, elongation, and differentiation. The sustained and unregulated activation of these genes by the persistent MCPA molecule leads to the characteristic symptoms of phenoxy herbicide damage, including epinasty (twisting of stems and petioles), tissue swelling, and eventual necrosis.[10][16]

Sources

- 1. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-oxidation in fatty acid degradation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. MCPA - Wikipedia [en.wikipedia.org]

- 10. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 14. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Auxin - Wikipedia [en.wikipedia.org]

- 16. 2,4-D Mode of action and properties [herbiguide.com.au]

Synthesis and purification of MCPB-ethyl ester

An In-depth Technical Guide to the Synthesis and Purification of MCPB-Ethyl Ester

Introduction

4-(4-chloro-2-methylphenoxy)butanoic acid ethyl ester, commonly known as this compound, is a significant compound within the family of phenoxy herbicides.[1][2] These herbicides function as synthetic auxins, mimicking natural plant growth hormones to induce uncontrolled and fatal growth in susceptible broadleaf weeds, while leaving monocot crops like cereals largely unharmed.[3][4] MCPB itself is a pro-herbicide that is converted into the more active MCPA (2-methyl-4-chlorophenoxyacetic acid) within susceptible plants through β-oxidation. The ethyl ester form, this compound, often enhances uptake by the plant due to its increased lipophilicity compared to the parent carboxylic acid.

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale that govern the experimental choices. We will detail a robust two-stage synthetic pathway followed by a multi-step purification and characterization workflow, ensuring a high-purity final product.

Section 1: Chemical Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-part process. First, the parent carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is synthesized via a Williamson ether synthesis. Second, the MCPB acid is converted to its ethyl ester through a Fischer esterification reaction.

Part A: Synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)

The foundational step in this synthesis is the formation of the ether linkage between the phenolic precursor and the butanoic acid side-chain. The Williamson ether synthesis is the classic and most reliable method for this transformation. It involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction.

Causality and Experimental Rationale: The industrial production of MCPB begins with 4-chloro-2-methylphenol (also known as p-chloro-o-cresol or PCOC), which is itself synthesized by the chlorination of o-cresol. This phenol is acidic and readily deprotonated by a strong base like sodium hydroxide (NaOH) to form the sodium 4-chloro-2-methylphenoxide salt. This salt is highly soluble in polar solvents and is a potent nucleophile. The choice of the alkylating agent is critical; using ethyl 4-bromobutanoate allows for a direct route to the target ester. The reaction is heated to ensure a sufficient reaction rate, as SN2 reactions are temperature-dependent.

Experimental Workflow: Synthesis of MCPB

Caption: Workflow for the synthesis of MCPB acid.

Protocol 1A: Synthesis of MCPB Acid

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a stoichiometric amount of sodium hydroxide (1.0 eq) dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Alkylation: To the phenoxide solution, add γ-butyrolactone (1.1 eq). The lactone serves as the four-carbon electrophile.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water. Acidify the aqueous solution to a pH below 2 using concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the MCPB acid to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Drying: Dry the crude MCPB acid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture.[5]

Part B: Fischer Esterification of MCPB to this compound

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed.[6][8]

Causality and Experimental Rationale: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon significantly more electrophilic.[6][9] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the ester and water. Using ethanol in large excess serves the dual purpose of being the reactant and the solvent, driving the equilibrium forward according to Le Châtelier's principle. Refluxing is necessary to provide the activation energy for the reaction.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the esterification of MCPB.

Protocol 1B: Esterification of MCPB

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried MCPB acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the MCPB acid spot.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator. The resulting residue is the crude this compound, which will contain unreacted acid, the catalyst, and side products. This crude product is now ready for purification.

Section 2: Purification of this compound

The purification of the crude ester is a critical phase to ensure the final product meets the required specifications for research or developmental applications. A multi-step purification strategy involving liquid-liquid extraction followed by distillation is highly effective.

Purification Strategy Overview: The crude product is a neutral organic ester, while the main impurities are the acidic catalyst (H₂SO₄) and unreacted MCPB acid. This difference in chemical properties is exploited during purification.

-

Liquid-Liquid Extraction: An aqueous basic solution (e.g., sodium bicarbonate) is used to neutralize and extract the acidic impurities into the aqueous phase, leaving the neutral ester in the organic phase.[10]

-

Drying: A drying agent removes residual water from the organic phase.

-

Distillation: Fractional distillation, preferably under reduced pressure, separates the target ester from non-volatile impurities and any other components with significantly different boiling points.[10][11]

Purification Workflow

Caption: Multi-step purification workflow for this compound.

Table 1: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases based on solubility and pKa. | Excellent for removing acidic/basic impurities; scalable; rapid. | Emulsion formation can be an issue; requires large solvent volumes.[12] |

| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating volatile compounds; can yield very high purity products. | Not suitable for thermally unstable compounds; requires significant boiling point differences for good separation. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[12] | High resolution for complex mixtures; adaptable to various polarities. | Can be slow and labor-intensive; requires large volumes of solvent; less scalable for bulk purification. |

Protocol 2: Purification by Extraction and Vacuum Distillation

-

Dissolution: Dissolve the crude ester residue from Protocol 1B in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

-

Neutralization Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization. Separate the aqueous layer. Repeat this wash until no more effervescence is observed.

-

Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution. Separate the aqueous layer.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl.[10] Let it stand for 15-20 minutes until the liquid is clear.

-

Solvent Removal: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk solvent.

-

Vacuum Distillation: Transfer the resulting oil to a distillation apparatus. Perform fractional distillation under reduced pressure. The reduced pressure lowers the boiling point, preventing potential thermal decomposition of the ester. Collect the fraction that distills at the expected boiling point for this compound.

Section 3: Analytical Characterization and Quality Control

Final product validation is essential. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of the synthesized this compound.

Table 2: Expected Analytical Data for this compound

| Technique | Parameter | Expected Result for this compound (C₁₃H₁₇ClO₃) |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, the ethyl group (triplet and quartet), and the aliphatic chain protons. Protons adjacent to the ester oxygen (O-CH₂) typically appear around 4.1 ppm.[13] |

| ¹³C NMR | Chemical Shift (δ) | A peak for the ester carbonyl carbon (~173 ppm), signals for aromatic carbons, and signals for the aliphatic and ethyl group carbons.[14] |

| GC-MS | Mass Spectrum (m/z) | The molecular ion peak [M]⁺ corresponding to the molecular weight (256.72 g/mol ).[14] Characteristic fragmentation patterns should also be observed. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | A strong, characteristic C=O (ester) stretching band around 1730-1750 cm⁻¹.[13] C-O stretching bands will also be present.[14] |

Self-Validating System: The combination of these analytical methods provides a self-validating system. NMR confirms the precise chemical structure and connectivity of the atoms. GC-MS confirms the molecular weight and provides a quantitative measure of purity (e.g., >98% by peak area).[15][16] IR spectroscopy provides rapid confirmation of the key ester functional group. Agreement across all three techniques provides a high degree of confidence in the product's identity and quality.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and purification of this compound. The methodology is grounded in fundamental principles of organic chemistry, beginning with a Williamson ether synthesis to construct the MCPB acid backbone, followed by a classic Fischer esterification. The purification workflow, which leverages the chemical properties of the product and impurities through extraction and vacuum distillation, is designed to yield a product of high purity. By adhering to the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this compound for a variety of scientific applications. The final analytical characterization serves as the ultimate confirmation of success, ensuring the integrity of the synthesized material.

References

-

AERU - University of Hertfordshire. MCPB (Ref: MB 3046). [Link]

-

Scribd. Production of Phenoxy Herbicides. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids - Chempedia. [Link]

-

National Institutes of Health (NIH), PubChem. MCPB-ethyl | C13H17ClO3 | CID 25286. [Link]

-

eChemPortal. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]

-

YouTube. Esters 4. Organic Preparation & Purification of an Ester. [Link]

-

ResearchGate. Purification-of-carboxylic-esters-by-extractive-distillation.pdf. [Link]

- Google Patents.

-

Pest Genie. Phenoxy Reference Guide. [Link]

- Google Patents.

-

Environmental Protection Agency (EPA). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

Angene Chemical. This compound(CAS# 10443-70-6). [Link]

-

National Institutes of Health (NIH), PubChem. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855. [Link]

-

sitem.herts.ac.uk. MCPB-ethyl data sheet. [Link]

-

National Institutes of Health (NIH), PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207. [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

Wikipedia. MCPB. [Link]

-

Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

PubMed. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

PubMed. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. [Link]

Sources

- 1. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. flinnsci.com [flinnsci.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Degradation of MCPB-Ethyl Ester: A Technical Guide to Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPB-ethyl ester, a phenoxy herbicide, is subject to various degradation processes in the environment that transform it into several intermediate compounds and ultimately lead to its mineralization. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both soil and water. It delves into the primary mechanisms of hydrolysis, microbial degradation, and photodegradation, outlining the key transformation products and the environmental factors that influence these processes. This guide also presents detailed, field-proven experimental protocols for studying these degradation pathways, complete with data analysis and visualization techniques to support robust scientific investigation.

Introduction to this compound

This compound, chemically known as ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a selective systemic herbicide used for the control of broadleaf weeds.[1][2][3] Its herbicidal activity is based on its ability to mimic natural plant growth hormones, leading to uncontrolled growth and ultimately the death of susceptible plant species.[1][2] The environmental fate of this compound is of significant interest due to its potential to impact non-target organisms and ecosystems. Understanding its degradation pathways is crucial for assessing its environmental risk and persistence.

The degradation of this compound is a multi-step process involving biotic and abiotic reactions. The primary routes of degradation are hydrolysis of the ester linkage, microbial metabolism of the resulting acid, and to a lesser extent, photodegradation.

Degradation Pathways of this compound

The overall degradation of this compound proceeds through a series of key transformations, with the relative importance of each pathway dependent on the specific environmental conditions.

Hydrolysis: The Initial Transformation

The first and often most rapid step in the degradation of this compound in both soil and water is the hydrolysis of the ethyl ester bond.[4][5] This reaction can be both a chemical (abiotic) and a biological (enzymatic) process.

-

Chemical Hydrolysis : This process is catalyzed by either acids or bases.[6][7] The rate of chemical hydrolysis is significantly influenced by pH, with faster degradation occurring in both acidic and alkaline conditions compared to neutral pH.[6][8] In acidic conditions, the ester linkage is cleaved to yield MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and ethanol.[6] Under alkaline conditions, the salt of the carboxylic acid is formed.[9]

-

Enzymatic Hydrolysis : In soil and water containing microbial populations, enzymes such as esterases and lipases play a crucial role in catalyzing the hydrolysis of the ester bond.[8][10] This biological hydrolysis is often more significant than chemical hydrolysis under typical environmental pH conditions.[11]

The product of this initial hydrolysis step is the active herbicidal form, MCPB acid.

Microbial Degradation in Soil: The Core Pathway

Once formed, MCPB acid is primarily degraded by soil microorganisms.[12][13] This is considered the major route for the dissipation of phenoxyalkanoic acid herbicides in the soil environment.[13] The key microbial degradation pathway for MCPB is β-oxidation.

-

β-Oxidation to MCPA : Soil microorganisms utilize β-oxidation to shorten the butyric acid side chain of MCPB, converting it to the more phytotoxic herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[4] This is a critical transformation as MCPA has its own distinct herbicidal properties and environmental fate.

-

Further Degradation of MCPA : The degradation of MCPA, the major metabolite of MCPB, proceeds through several steps, ultimately leading to the breakdown of the aromatic ring structure. This process typically involves:

-

Cleavage of the ether linkage : This results in the formation of 4-chloro-2-methylphenol.

-

Hydroxylation of the aromatic ring : This is a key step in destabilizing the ring for subsequent cleavage.

-

Ring cleavage : The aromatic ring is opened, forming aliphatic acids.

-

Mineralization : The aliphatic acids are further metabolized by microorganisms, eventually leading to the formation of carbon dioxide, water, and chloride ions.[13]

-

The rate of microbial degradation is highly dependent on soil characteristics such as organic matter content, pH, moisture, and the abundance and diversity of the microbial community.[14]

Photodegradation in Water and on Soil Surfaces

Photodegradation, or the breakdown of molecules by light, can also contribute to the degradation of this compound and its metabolites, particularly in aqueous environments and on the surface of soil.[13][15] The process is influenced by the intensity and wavelength of light. While it is a recognized degradation pathway for many pesticides, for phenoxy herbicides, it is generally considered a less significant route of dissipation compared to microbial degradation in soil.[13][16] Photodegradation can lead to the cleavage of the ether linkage and modifications to the aromatic ring.[16]

Visualizing the Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound in soil and water.

Caption: Primary degradation pathways of this compound.

Quantitative Analysis of Degradation

The rate of degradation of this compound and its metabolites is typically quantified by determining their dissipation half-life (DT50). The DT50 is the time required for the concentration of a substance to decrease by 50%.[14][17]

| Compound | Environment | DT50 Range (days) | Key Factors Influencing DT50 | Reference |

| MCPA | Soil | 3.10 - 3.22 | Soil type, microbial activity, temperature, moisture | [1] |

| Phenoxy Herbicides (general) | Soil | Varies widely (days to months) | Organic matter content, pH, microbial biomass | [13] |

Note: Specific DT50 values for this compound are not widely reported in publicly available literature; however, its initial hydrolysis to MCPB is generally considered to be rapid.[4]

Experimental Protocols for Degradation Studies

To investigate the degradation pathways and kinetics of this compound, standardized laboratory and field studies are essential. The following protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[18][19][20][21]

Protocol for Aerobic Soil Degradation Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.[18][19]

Materials:

-

Test substance: this compound (radiolabeled, e.g., with ¹⁴C, is recommended for metabolite tracking).[18]

-

Soil: A well-characterized soil (e.g., sandy loam) with known properties (pH, organic carbon content, texture, microbial biomass).[22]

-

Incubation vessels: Biometer flasks or a flow-through system to trap volatile products like ¹⁴CO₂.[18]

-

Analytical equipment: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[23]

-

Extraction solvents (e.g., acetonitrile, methanol).

-

Scintillation counter (for radiolabeled studies).

Procedure:

-

Soil Preparation: Sieve fresh soil (2 mm mesh) and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2°C) for several days to allow microbial activity to stabilize.[22]

-

Application of Test Substance: Apply the this compound solution evenly to the soil samples. The application rate should be relevant to the intended field application rate.[18]

-

Incubation: Place the treated soil samples in the incubation vessels and maintain them in the dark at a constant temperature.[24] For aerobic conditions, ensure a continuous supply of air.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove duplicate soil samples for analysis.[25]

-

Extraction: Extract the soil samples with appropriate solvents to recover the parent compound and its degradation products. Multiple extractions with solvents of varying polarity may be necessary.

-

Analysis: Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS) to quantify the concentrations of this compound, MCPB, MCPA, and other potential metabolites.[23]

-

Mineralization and Volatiles: Analyze the trapping solutions (e.g., for CO₂) to determine the extent of mineralization.[18]

-

Data Analysis: Plot the concentration of this compound and its major metabolites over time. Calculate the DT50 values using first-order kinetics.[25]

Protocol for Aqueous Hydrolysis Study (Adapted from OPPTS 835.2120)

This study determines the rate of hydrolysis of this compound in water at different pH values.[21]

Materials:

-

Test substance: this compound.

-

Sterile, buffered aqueous solutions at pH 4, 7, and 9.[21]

-

Incubation containers: Sterile glass vessels.

-

Constant temperature bath or incubator.

-

Analytical equipment (HPLC-MS/MS or GC-MS).

Procedure:

-

Preparation of Test Solutions: Prepare solutions of this compound in the sterile buffered aqueous solutions. The concentration should be below the water solubility limit.[21]

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).[26]

-

Sampling: At appropriate time intervals, collect samples from each pH solution.

-

Analysis: Analyze the samples to determine the concentration of the parent compound and its hydrolysis product (MCPB).

-

Data Analysis: Calculate the hydrolysis rate constant and the half-life for each pH value.

Visualizing the Experimental Workflow

Caption: Workflow for soil and water degradation studies.

Conclusion

The degradation of this compound in the environment is a complex process initiated by rapid hydrolysis to MCPB acid. In soil, the primary degradation pathway is microbial metabolism, which includes the conversion of MCPB to MCPA via β-oxidation, followed by further degradation and eventual mineralization. Photodegradation can also contribute to its dissipation, particularly in water and on soil surfaces. The rate and extent of these degradation processes are influenced by a variety of environmental factors, most notably soil properties and pH. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound and similar compounds, ensuring data quality and comparability for accurate environmental risk assessment.

References

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. [Link]

-

OECD. (2000). Test No. 216: Soil Microorganisms: Nitrogen Transformation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing. [Link]

-

OECD. (2002). Phototransformation of Chemicals on Soil Surfaces. OECD Guidelines for the Testing of Chemicals. Paris: OECD Publishing. [Link]

-

Wiles, C., et al. (2021). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology. [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Publishing. [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

Minnesota Pollution Control Agency. (2024). Soil sample collection and analysis procedures. [Link]

-

Lehr, K. M., & Armstrong, D. W. (1999). Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides. Chirality, 11(4), 330–337. [Link]

-

Food and Agriculture Organization of the United Nations. (2012). MCPA. [Link]

-

PubChem. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2008). NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies. [Link]

-

Zablotowicz, R. M., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4711–4716. [Link]

-

European Commission. (2000). Guidance Document on Persistence in Soil. [Link]

-

EURL-SRM. (2020). Analytical Observations Report. [Link]

-

Ali, A. A., et al. (2016). Kinetics of Photodegradation of MCPA Herbicide in Aqueous TiO2 Suspension. Journal of Applicable Chemistry, 5(2), 199-205. [Link]

-

Li, Y., et al. (2012). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Environmental Monitoring and Assessment, 184(7), 4435–4441. [Link]

-

U.S. Environmental Protection Agency. (2020). Framework for Conducting Pesticide Drinking Water Assessments for Surface Water. [Link]

-

Paczkowska, J., & Barchanska, H. (2015). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 34(11), 2465–2476. [Link]

-

Lewis, K. A., et al. (2016). 2.3. General physicochemical properties related to environmental fate. The Pesticide Properties Database (PPDB). [Link]

-

Lee, S., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

-

Wang, X., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 946523. [Link]

-

Lewis, K. A., et al. (2016). 5.1. Environmental fate. The Pesticide Properties Database (PPDB). [Link]

-

Sharma, A. (2017). Abiotic hydrolysis of pesticides in the aquatic environment. In Pesticide Residue in Foods. Springer. [Link]

-

U.S. Environmental Protection Agency. (2008). Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. [Link]

-

FAIRWAY. (n.d.). Chemical properties of pesticides. [Link]

-

Zablotowicz, R. M., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4711–4716. [Link]

-

Laurent, F. M., et al. (2011). Inhibition of herbicide photodegradation by plant products. Journal of Agricultural and Food Chemistry, 59(11), 6103–6109. [Link]

-

ResearchGate. (n.d.). DT50 values (the time it takes to 50% of the added pesticide is disappeared from soil) in days. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. [Link]

-

Liu, Y., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Environmental Toxicology and Chemistry, 26(9), 1836–1841. [Link]

-

Laurent, F. M., et al. (2011). Inhibition of herbicide photodegradation by plant products. Journal of Agricultural and Food Chemistry, 59(11), 6103–6109. [Link]

-

LearnOk. (2020, September 24). Kinetic study of Ester hydrolysis. YouTube. [Link]

-

University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). Agriculture and Environment Research Unit (AERU). [Link]

-

U.S. Environmental Protection Agency. (1982). Pesticide Assessment Guidelines Subdivision N Chemistry: Environmental Fate. [Link]

-

Omae, I. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1838-1842. [Link]

-

Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Journal of the Serbian Chemical Society, 71(12), 1341-1354. [Link]

-

Armbrust, K. L., & Lail, M. (2021). Analysis of the Photodegradation of the Pro-Herbicide Benzobicyclon Hydrolysate Using a Seawater Gradient and Constituent Ions. LSU Scholarly Repository. [Link]

-

Ibanez, M., et al. (2021). Degradation of Exogenous Fatty Acids in Escherichia coli. International Journal of Molecular Sciences, 22(21), 11504. [Link]

-

Brauer, S. A., et al. (2022). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]

-

Lin, S.-H., & Wan, S.-W. (2001). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Journal of Molecular Catalysis A: Chemical, 171(1-2), 163-172. [Link]

-

Sari, M. L., et al. (2018). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicrobial. In Proceedings of the 2nd International Conference on Biomass: Technology, Application, and Sustainable Development. SciTePress. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 3. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 4. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uv.es [uv.es]

- 10. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical properties of pesticides [fairway-is.eu]

- 15. Inhibition of herbicide photodegradation by plant products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. epa.gov [epa.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. epa.gov [epa.gov]

- 24. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. food.ec.europa.eu [food.ec.europa.eu]

- 26. researchgate.net [researchgate.net]

CAS number 10443-70-6 physicochemical data

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)

Senior Application Scientist Note: This guide focuses on CAS number 6635-20-7, identified as 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin. Initial searches for CAS number 10443-70-6 identified it as MCPB-ethyl ester, a herbicide with a different profile. The substantial body of research and relevance to drug development strongly suggests that 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is the compound of interest for a scientific audience. This guide has been structured to provide comprehensive physicochemical data, synthesis protocols, and applications for this versatile molecule.

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly referred to as 5-Nitrovanillin, is a nitrated derivative of vanillin.[1] This yellow crystalline solid is a valuable synthetic intermediate due to its array of reactive functional groups: a hydroxyl, a methoxy, an aldehyde, and a nitro group.[1] These functionalities make it a versatile starting material in the synthesis of various compounds, notably in the field of medicinal chemistry. Its applications include the synthesis of phenethylamines and, more significantly, as a precursor to inhibitors of catechol-O-methyltransferase (COMT), which are utilized in the management of Parkinson's disease.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-Nitrovanillin is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 6635-20-7 | [1][2][3][4][5] |

| Molecular Formula | C8H7NO5 | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][3] |

| Appearance | Yellow powder | [1] |

| Melting Point | 172–175 °C (342–347 °F; 445–448 K) | [1] |

| Boiling Point | 212.3 °C (414.1 °F; 485.4 K) | [1] |

| Solubility | Sparingly soluble in water, readily soluble in alkali solutions on heating. | [1] |

| log P | 0.301 | [1] |

| SMILES | COC1=CC(=CC(=C1O)[O-])C=O | [1][2][3][4] |

| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2][4] |

Synthesis and Reactivity

The synthesis of 5-Nitrovanillin is typically achieved through the nitration of vanillin. The presence of the electron-donating hydroxyl and methoxy groups on the benzene ring directs the electrophilic substitution of the nitro group to the ortho position relative to the hydroxyl group.

Diagram of 5-Nitrovanillin Synthesis:

Caption: Synthesis of 5-Nitrovanillin via nitration of vanillin.

The reactivity of 5-Nitrovanillin is characterized by its multiple functional groups. The aldehyde can undergo condensation reactions, such as the Knoevenagel condensation with nitromethane, to form nitrostyrene derivatives.[1] The hydroxyl group can be methylated, and the nitro group can be reduced to an amine, opening pathways for further derivatization.

Applications in Drug Development

5-Nitrovanillin is a key intermediate in the synthesis of several pharmacologically active compounds.

COMT Inhibitors for Parkinson's Disease

A significant application of 5-Nitrovanillin is in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as entacapone and opicapone, which are used in the treatment of Parkinson's disease.[1]

The synthesis of the active ingredient opicapone, approved in the EU, involves an initial reaction of 5-Nitrovanillin with hydroxylamine hydrochloride in DMSO to form the corresponding nitrile.[1] This is followed by a reaction with a hydroxamic acid chloride to yield a 3,5-disubstituted 1,2,4-oxadiazole intermediate.[1]

Precursor for Other Bioactive Molecules

Demethylation of 5-Nitrovanillin, through ether cleavage with reagents like hydrobromic acid or lithium hydroxide and thiophenol, yields 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[1][6] DHNB is being investigated as a potential therapeutic agent for hyperuricemia and gout.[1]

Experimental Protocol: Demethylation of 5-Nitrovanillin to 3,4-dihydroxy-5-nitrobenzaldehyde

This protocol is based on the principle of ether cleavage using a strong nucleophilic agent.

Objective: To synthesize 3,4-dihydroxy-5-nitrobenzaldehyde from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Materials:

-

4-hydroxy-3-methoxy-5-nitrobenzaldehyde

-

Lithium hydroxide

-

Thiophenol (or another suitable aromatic mercapto compound)

-

Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone - NMP)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in an aprotic polar solvent under an inert atmosphere.

-

Reagent Preparation: In a separate container, prepare the nucleophilic agent by reacting an aromatic mercapto compound with a strong inorganic alkali metal base, such as lithium hydroxide.

-

Reaction Execution: Add the prepared nucleophilic agent to the solution of 5-Nitrovanillin. Heat the reaction mixture to an elevated temperature and maintain it for a period sufficient to ensure complete demethylation. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it under vacuum to obtain the crude 3,4-dihydroxy-5-nitrobenzaldehyde. Further purification can be achieved by recrystallization from an appropriate solvent.

Workflow Diagram:

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. 4-hydroxy-3-methoxy-5-nitrobenzaldehyde [stenutz.eu]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]

- 5. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

MCPB-ethyl ester as a synthetic auxin herbicide

An In-Depth Technical Guide to MCPB-Ethyl Ester: A Synthetic Auxin Pro-Herbicide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a selective, systemic herbicide belonging to the phenoxybutyric acid class. Designed for researchers, agricultural scientists, and professionals in drug and pesticide development, this document delves into the nuanced mechanism of action, synthesis, analytical methodologies, and biochemical basis for its selective phytotoxicity.

Introduction to this compound

MCPB-ethyl, or ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a synthetic chemical compound primarily utilized for the selective control of broadleaf weeds in various agricultural settings, particularly in legume crops.[1][2] As a member of the phenoxyalkanoic acid family of herbicides, it functions as a plant growth regulator, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[3][4] However, MCPB-ethyl itself is not phytotoxic. It is a pro-herbicide that requires metabolic activation within susceptible plants to exert its herbicidal effects, a key feature that underpins its selectivity.[5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its formulation, application, and environmental fate analysis.

| Property | Value | Reference |

| IUPAC Name | ethyl 4-(4-chloro-2-methylphenoxy)butanoate | [2][7] |

| CAS Number | 10443-70-6 | [1][8][9] |

| Molecular Formula | C₁₃H₁₇ClO₃ | [1][7][9] |

| Molecular Weight | 256.72 g/mol | [7] |

| Appearance | Colorless to light yellow clear liquid | [10] |

| Solubility | Low in water (10.01 mg/L); higher in organic solvents | [1][10] |

| XLogP3 | 4.3 | [7] |

Core Mechanism of Action: A Two-Step Activation Pathway

The herbicidal efficacy of this compound is a fascinating example of targeted bioactivation. The compound as applied is inert; its journey to becoming a potent phytotoxin involves two critical metabolic steps within the plant.

Step 1: Ester Hydrolysis

Upon absorption into the plant, primarily through the foliage and roots, this compound undergoes hydrolysis.[5][11] Plant esterase enzymes cleave the ethyl ester group, converting the compound into its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).[5] This initial conversion is a prerequisite for the subsequent activation step.

Step 2: Beta-Oxidation to MCPA

The selectivity of MCPB hinges on the next step: beta-oxidation. This metabolic process, typically associated with fatty acid breakdown in plants and animals, shortens the butyric acid side chain of MCPB by two carbon atoms.[12][13] In susceptible broadleaf weeds, peroxisomal enzymes efficiently catalyze this conversion, transforming MCPB into the highly active herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA).[5][11]

Step 3: Disruption of Auxin Homeostasis by MCPA

Once formed, MCPA acts as a persistent mimic of the natural plant hormone auxin.[3][4] It overwhelms the plant's hormonal signaling pathways, leading to a cascade of lethal effects.

-

Receptor Binding: MCPA binds to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins.[6][14]

-

Repressor Degradation: The formation of the SCF-MCPA-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6]

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-responsive elements in the promoters of specific genes, leading to their uncontrolled expression.[6]

-

Physiological Disruption: This aberrant gene expression disrupts numerous growth processes, including cell division, elongation, and differentiation.[1] It stimulates the overproduction of ethylene and abscisic acid (ABA), leading to classic auxin herbicide symptoms like epinasty (twisting of stems and petioles), uncontrolled cell division, and ultimately, plant death.[4][15]

The Biochemical Basis of Selectivity

The selective action of this compound against broadleaf weeds while leaving many grass crops (monocots) unharmed is its most significant agricultural advantage.[1] This selectivity is not based on differential uptake but on differential metabolism.[16]

-

Susceptible Plants (Broadleaf Weeds): Possess the necessary enzymatic machinery (peroxisomal β-oxidation enzymes) to efficiently convert the relatively harmless MCPB acid into the phytotoxic MCPA.[11][12]

-

Tolerant Plants (Grasses, Cereals): Lack or have very low activity of the specific enzymes required for the beta-oxidation of phenoxybutyric acids.[3] Consequently, MCPB acid accumulates without being converted to MCPA, and the plant remains largely unaffected.

This metabolic difference is a prime example of physiological selectivity in herbicide action.[16]

Synthesis and Formulation

The industrial production of this compound, like other phenoxyalkanoic acid herbicides, is typically achieved through a Williamson ether synthesis.[11][17]

General Synthesis Protocol

The process involves the reaction of the sodium salt of 4-chloro-2-methylphenol with an ethyl ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate.

-

Phenoxide Formation: 4-chloro-2-methylphenol is deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step increases the nucleophilicity of the phenolic oxygen.[18]

-

Nucleophilic Substitution: The sodium 4-chloro-2-methylphenoxide is then reacted with ethyl 4-bromobutanoate. The phenoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the ether linkage.[17]

-

Purification: The resulting crude this compound is purified through techniques such as distillation, extraction, and chromatography to remove unreacted starting materials and byproducts.[11]

Herbicidal formulations often contain the active ingredient along with adjuvants, surfactants, and solvents to improve solubility, stability, and uptake by the target weed species.[19]

Analytical Methodology for Detection and Quantification

Accurate detection and quantification of this compound and its primary metabolite, MCPB, in environmental and biological matrices are crucial for regulatory compliance, environmental monitoring, and residue analysis. The United States Environmental Protection Agency (EPA) and other bodies have established robust analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

Protocol: Analysis of MCPB in Soil by LC-MS/MS

This protocol is adapted from established methods for analyzing phenoxy acid herbicides in soil matrices.[20]

1. Sample Preparation and Extraction: i. Weigh 10 g of homogenized soil into a 50-mL centrifuge tube. ii. Add 10 mL of 1M chloroacetic acid and 10 mL of a methanol/acetonitrile (1:1 v/v) mixture. iii. Shake vigorously for 30 minutes on a flatbed shaker. iv. Centrifuge at 3500 rpm for 15 minutes at 4°C. v. Transfer the supernatant to a clean tube.

2. QuEChERS-based Cleanup: i. To the supernatant, add the contents of a commercially available citrate-buffered QuEChERS salt packet. ii. Shake vigorously for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. iii. Take an aliquot of the upper acetonitrile layer for further cleanup if necessary (e.g., using a dispersive solid-phase extraction with graphitized carbon black and magnesium sulfate).

3. LC-MS/MS Analysis: i. Dilute the final extract with a water/formic acid solution and add an appropriate internal standard. ii. Inject the sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer. iii. Analytes are separated on a reverse-phase C18 column and detected using electrospray ionization (ESI) in negative mode. iv. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

| Parameter | Setting |

| LC Column | C18 Reverse-Phase (e.g., Agilent ZORBAX) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MCPB MRM Transitions | (Example) Quantification: m/z 227 -> 141; Confirmation: m/z 227 -> 85 |

Note: Specific MRM transitions and LC gradient conditions must be optimized for the instrument in use.

Environmental Fate and Toxicology

This compound is classified as harmful if swallowed and very toxic to aquatic life, with long-lasting effects.[7] Proper handling and application are essential to minimize environmental exposure. In soil and water, the ethyl ester is rapidly hydrolyzed to MCPB acid. The subsequent degradation of MCPB is primarily microbial, with a half-life that can vary depending on soil type, temperature, and microbial activity.[5] This degradation can lead to the formation of the more persistent MCPA, which must also be considered in environmental risk assessments.[5]

Conclusion

This compound is a sophisticated pro-herbicide whose efficacy and selectivity are rooted in the specific metabolic capabilities of target weed species. Its mechanism, involving enzymatic hydrolysis followed by beta-oxidation to the active auxin mimic MCPA, provides a clear example of targeted bioactivation. For researchers and development professionals, a deep understanding of this pathway, along with robust methods for its synthesis and analysis, is critical for developing next-generation weed management solutions and ensuring environmental stewardship.

References

- A Technical Guide to the Historical Development of Phenoxyalkanoic Acid Herbicides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn8yRyw3bNME17K7WDXVQ-RZN1P50-O-XfDAJvGmEBQpt3z-iF95RE4suvNEEPFFW9nghv8JMo2qaY0HAU9OgzRIygzISAMnPE7ugroX3H5n7_BomZOZkfcxaZsIsbyx-ethFElaILSlwAMOsGbWngZE9KJwCqnOfX2KzL4jcOfK7bF22wrlsxWbry6WpB-xjoqJNoa10z4C_zFKvavE5FW84YpqNOm7FB8SgPLKBI]

- Process for making phenoxyalkanoic acids - Google Patents. [URL: https://patents.google.

- CAS 10443-70-6: MCPB ethyl - CymitQuimica. [URL: https://www.cymitquimica.com/cas/10443-70-6]

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. [URL: https://www.epa.gov/dockets/downloads/2019-06/0902add2800ea1e4.pdf]

- This compound | 10443-70-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6130310.htm]

- Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use - Google Patents. [URL: https://patents.google.

- This compound | CAS 10443-70-6 - LGC Standards. [URL: https://www.lgcstandards.com/US/en/MCPB-ethyl-ester/p/DRE-C14902500]

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8510291/]

- MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/MCPB-ethyl]

- The Production of Phenoxy Herbicides. [URL: https://www.ipp.org.nz/common/download/00002-phenoxy_production.pdf]

- Rapid Method for MCP in Soil by Electron Affinity Determination of 2-Chloroethyl Ester - Oxford Academic. [URL: https://academic.oup.com/jaoac/article-abstract/52/4/838/5657362]

- MCPB-ethyl data sheet - Compendium of Pesticide Common Names. [URL: https://www.alanwood.net/pesticides/mcpb-ethyl.html]

- MCPB (Ref: MB 3046) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/427.htm]

- Mitochondrial and peroxisomal beta-oxidation capacities of organs from a non-oilseed plant. [URL: https://pubmed.ncbi.nlm.nih.gov/11316130/]

- Co-mutagenic Activity of Phenoxyherbicides MCPA- And MCPB-ethylester in the Ames Assay - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2191474/]

- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Beta-oxidation in fatty acid degradation and beyond - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17462742/]

- Synthetic Auxins / Herbicide Symptoms Tool. [URL: https://agrilife.org/aesir/synthetic-auxins/]

- β-Oxidation of Saturated Fatty Acid (Palmitic Acid) - Pharmaguideline. [URL: https://www.pharmaguideline.

- Selectivity of herbicides - SciSpace. [URL: https://typeset.io/papers/selectivity-of-herbicides-3729h85q]

- Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/MCPB]

- Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305018/]

- Beta oxidation - Wikipedia. [URL: https://en.wikipedia.

- Synthetic auxin herbicides_ finding the lock and key to weed resistance - CORE. [URL: https://core.ac.uk/display/327110006]

- This compound(CAS# 10443-70-6 ) - angenechemical.com. [URL: https://www.angenechemical.com/product/mcpb-ethyl-ester-cas-10443-70-6-1017004]

- This compound Nine Chongqing Chemdad Co. [URL: https://www.chemdad.com/mcpb-ethyl-ester-cas-10443-70-6]

- Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action - Benchchem. [URL: https://www.benchchem.com/blog/synthetic-auxin-herbicides-a-technical-guide-to-their-molecular-mode-of-action/]

- Weed resistance to synthetic auxin herbicides - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5009217/]

- Process for the preparation of an ethyl ester - Google Patents. [URL: https://patents.google.

- COMMISSION OF THE EUROPEAN COMMUNITIES 7028/VI/95 rev.3 ___ 22/7/97 Directorate General for Agriculture VI B II-1 APPENDIX A MET. [URL: https://ec.europa.eu/food/system/files/2020-01/plant_protection_ppr_guidance_1997_7028-rev-3.pdf]

- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. [URL: https://www.mdpi.com/1422-0067/23/14/7786]

- Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro - MOST Wiedzy. [URL: https://mostwiedzy.pl/en/publication/development-and-validation-of-a-method-for-the-simultaneous-analysis-of-fatty-acid-ethyl-esters-ethyl-sulfate-and-ethyl-glucuronide-in-meconium-samples,130835-1]

- Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16503243/]

- Beta-oxidation of Fatty Acids : MCAD Deficiency and Jamaican vomiting sickness - YouTube. [URL: https://www.youtube.

- (PDF) Herbicide Selectivity in Tropical Ornamental Species - ResearchGate. [URL: https://www.researchgate.net/publication/287796985_Herbicide_Selectivity_in_Tropical_Ornamental_Species]

- Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester - MDPI. [URL: https://www.mdpi.com/2073-4395/12/2/248]

- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ProductPrice_EN_CB6130310.htm]

- Herbicide Directory - Province of Manitoba. [URL: https://www.gov.mb.ca/agriculture/crops/weeds/print,herbicide-directory.html]

- Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36588523/]

- Effect of Fatty Acid Methyl Esters on the Herbicidal Effect of Essential Oils on Corn and Weeds - ResearchGate. [URL: https://www.researchgate.net/publication/315104867_Effect_of_Fatty_Acid_Methyl_Esters_on_the_Herbicidal_Effect_of_Essential_Oils_on_Corn_and_Weeds]

- Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicro - SciTePress. [URL: https://www.scitepress.org/Papers/2018/66367/66367.pdf]

- (PDF) Environmental Fate and Toxicology of Clomazone - ResearchGate. [URL: https://www.researchgate.